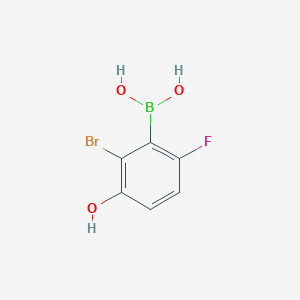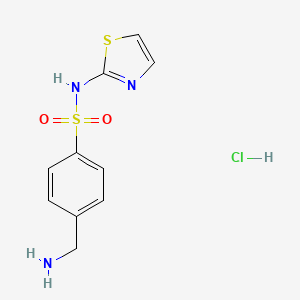
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid
Descripción general
Descripción
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid (2-BFB) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in organic synthesis and in the development of new pharmaceuticals. It is a useful tool for synthetic chemists, as it can be used in a variety of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. 2-BFB is also used in the synthesis of polymers, catalysts, and other materials.
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
A study by Da̧browski et al. (2007) illustrates the utility of ortho-lithiated derivatives of protected phenylboronic acids in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This method provides convenient access to compounds with significant rotational barriers around the Caryl bond, showcasing the importance of phenylboronic acids in complex organic synthesis processes Da̧browski, M., Kurach, P., Luliński, S., & Serwatowski, J. (2007). Applied Organometallic Chemistry, 21, 234-238.
Halodeboronation Reactions
The work by Szumigala et al. (2004) demonstrates the scalable synthesis of 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This highlights the role of aryl boronic acids in halodeboronation reactions, which is a pivotal transformation in organic synthesis Szumigala, R. H., Devine, P. N., Gauthier, D., & Volante, R. (2004). The Journal of Organic Chemistry, 69(2), 566-569.
Pharmaceutical Research
Ikram et al. (2015) report on the synthesis of new thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, where various arylboronic acids were reacted with 2,5-dibromo-3-hexylthiophene. This study not only demonstrates the synthetic utility of arylboronic acids but also explores the pharmacological aspects of the synthesized compounds, highlighting their potential in medicinal chemistry Ikram, H., Rasool, N., Ahmad, G., Chotana, G., Musharraf, S., Zubair, M., Rana, U. A., Zia-ul-Haq, M., & Jaafar, H. (2015). Molecules, 20, 5202-5214.
Material Science
In the field of material science, the aggregation and "knock-out" binding mechanism of amphiphilic monoboronic acids for the sensitive and selective fluorescent sensing of glucose in aqueous solution have been explored. This research showcases the application of phenylboronic acids in developing novel sensing materials Huang, Y.-J., Ouyang, W.-J., Wu, X., Li, Z., Fossey, J., James, T., & Jiang, Y. (2013). Journal of the American Chemical Society, 135(5), 1700-1703.
Propiedades
IUPAC Name |
(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMWHVMPASBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

